molecular formula C22H16Cl2N2OS B10890358 N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Katalognummer: B10890358
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: CDSAITVZCSLLTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Thienyl Group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling to attach the thienyl group to the quinoline core.

    Attachment of the Chlorophenethyl Group: This can be done through a nucleophilic substitution reaction where the chlorophenethyl group is introduced to the quinoline derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~4~-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups to the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N4-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The compound might inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    N-[2-(3-Chlorphenyl)ethyl]-2-(5-Chlorthiophen-2-yl)chinolin-4-carboxamid: kann mit anderen Chinolinderivaten verglichen werden, wie z. B.:

Einzigartigkeit

    N-[2-(3-Chlorphenyl)ethyl]-2-(5-Chlorthiophen-2-yl)chinolin-4-carboxamid: ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlorphenyl- als auch von Chlorthiophen-Einheiten erhöht sein Potenzial als bioaktives Molekül mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

Molekularformel

C22H16Cl2N2OS

Molekulargewicht

427.3 g/mol

IUPAC-Name

N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16Cl2N2OS/c23-15-5-3-4-14(12-15)10-11-25-22(27)17-13-19(20-8-9-21(24)28-20)26-18-7-2-1-6-16(17)18/h1-9,12-13H,10-11H2,(H,25,27)

InChI-Schlüssel

CDSAITVZCSLLTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.